2-Chloroethyl 2-(2-(4-(1,1-dimethylethyl)phenoxy)-1-methylethoxy)-1-methylethyl sulfuroate 2-Chloroethyl 2-(2-(4-(1,1-dimethylethyl)phenoxy)-1-methylethoxy)-1-methylethyl sulfuroate
Brand Name: Vulcanchem
CAS No.: 3761-60-2
VCID: VC18421329
InChI: InChI=1S/C18H29ClO5S/c1-14(21-13-15(2)24-25(20)23-11-10-19)12-22-17-8-6-16(7-9-17)18(3,4)5/h6-9,14-15H,10-13H2,1-5H3
SMILES:
Molecular Formula: C18H29ClO5S
Molecular Weight: 392.9 g/mol

2-Chloroethyl 2-(2-(4-(1,1-dimethylethyl)phenoxy)-1-methylethoxy)-1-methylethyl sulfuroate

CAS No.: 3761-60-2

Cat. No.: VC18421329

Molecular Formula: C18H29ClO5S

Molecular Weight: 392.9 g/mol

* For research use only. Not for human or veterinary use.

2-Chloroethyl 2-(2-(4-(1,1-dimethylethyl)phenoxy)-1-methylethoxy)-1-methylethyl sulfuroate - 3761-60-2

Specification

CAS No. 3761-60-2
Molecular Formula C18H29ClO5S
Molecular Weight 392.9 g/mol
IUPAC Name 1-[1-(4-tert-butylphenoxy)propan-2-yloxy]propan-2-yl 2-chloroethyl sulfite
Standard InChI InChI=1S/C18H29ClO5S/c1-14(21-13-15(2)24-25(20)23-11-10-19)12-22-17-8-6-16(7-9-17)18(3,4)5/h6-9,14-15H,10-13H2,1-5H3
Standard InChI Key RNLHIRMFNJWZSE-UHFFFAOYSA-N
Canonical SMILES CC(COC1=CC=C(C=C1)C(C)(C)C)OCC(C)OS(=O)OCCCl

Introduction

Identity and Nomenclature

Systematic Nomenclature

The compound is formally named 1-[1-(4-tert-butylphenoxy)propan-2-yloxy]propan-2-yl 2-chloroethyl sulfite according to IUPAC rules . This nomenclature reflects its branched ether-sulfite ester architecture, with a tert-butylphenoxy group at the 4-position, methyl-substituted propyl ether linkages, and a 2-chloroethyl sulfite moiety.

Registry Identifiers

IdentifierValueSource
CAS Number3761-60-2PubChem
DTXSIDDTXSID80958656EPA DSSTox
Wikidata IDQ82939181Wikidata
Nikkaji NumberJ8.244IJapan Chemical DB

Synonyms

  • 2-Chloroethyl 2-(2-(4-(1,1-dimethylethyl)phenoxy)-1-methylethoxy)-1-methylethyl sulfuroate

  • Sulfurous acid, 2-chloroethyl 2-[2-[4-(1,1-dimethylethyl)phenoxy]-1-methylethoxy]-1-methylethyl ester

Molecular Structure and Properties

Structural Elucidation

The SMILES notation CC(COC1=CC=C(C=C1)C(C)(C)C)OCC(C)OS(=O)OCCCl reveals:

  • A central tert-butylphenoxy group (C(C)(C)C6H4O-) linked via a methyl-substituted propyl ether chain.

  • A sulfite ester group (OS(=O)O-) bonded to a 2-chloroethyl terminus (ClCH2CH2-).

Table 1: Molecular Descriptors

PropertyValueMethod
Molecular FormulaC18H29ClO5SPubChem
Molecular Weight392.9 g/molPubChem
Topological Polar SA85.5 ŲComputed (PubChem)

Spectroscopic Signatures

  • IR Spectroscopy: Expected S=O stretch at 1180–1120 cm⁻¹ and C-O-C ether vibrations at 1250–1050 cm⁻¹ .

  • NMR: Predicted δ 1.28 ppm (tert-butyl CH3), δ 3.5–4.2 ppm (methyleneoxy and sulfite protons), δ 6.8–7.2 ppm (aromatic protons) .

Synthesis and Manufacturing

Synthetic Pathways

The compound is synthesized via esterification of sulfurous acid with chloroethanol and a diol precursor:

  • Diol Preparation:
    Reaction of 4-tert-butylphenol with propylene oxide derivatives forms the methyl-substituted propyl ether backbone .

  • Sulfite Esterification:
    Treatment with thionyl chloride (SOCl2) or sulfuryl chloride (SO2Cl2) introduces the sulfite group, followed by chloroethylation :

    (HO)2S=O+ClCH2CH2OHClCH2CH2OSO2OHdiolTarget Compound[4]\text{(HO)}_2\text{S=O} + \text{ClCH}_2\text{CH}_2\text{OH} \rightarrow \text{ClCH}_2\text{CH}_2\text{OSO}_2\text{OH} \xrightarrow{\text{diol}} \text{Target Compound}[4]

Process Optimization

  • Solvent Selection: Dichloromethane or dimethyl ether enable high yields (≥75%) by minimizing hydrolysis .

  • Purification: Silica gel chromatography isolates the product from byproducts like unreacted diol .

Physicochemical Properties

Table 2: Key Physicochemical Data

PropertyValue/CharacteristicBasis
SolubilityInsoluble in H2OStructural analogy
Soluble in CH2Cl2Experimental data
StabilityHydrolyzes in H2OSulfite ester reactivity
LogP (octanol-water)4.2 (estimated)PubChem

Applications and Uses

Pharmaceutical Intermediates

The compound’s sulfite ester group and chloroethyl chain suggest utility in:

  • Prodrug Synthesis: Sulfur-containing moieties often enhance drug bioavailability .

  • Anticancer Agents: Chloroethyl groups are precursors in alkylating agents (e.g., mustards) .

Specialty Chemicals

  • Polymer Additives: Sulfite esters act as antioxidants in polyolefins .

  • Agrochemicals: tert-Butylphenoxy derivatives are herbicide components .

Analytical Characterization

Chromatographic Methods

  • HPLC: C18 column, acetonitrile/water (70:30), UV detection at 254 nm .

  • GC-MS: Derivatization with BSTFA enhances volatility; m/z 393 (M+) .

Quantitative NMR

  • Purity Assessment: qNMR with deuterated chloroform quantifies residual solvents .

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